molecular formula C10H16O B14743770 2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- CAS No. 503-92-4

2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl-

Cat. No.: B14743770
CAS No.: 503-92-4
M. Wt: 152.23 g/mol
InChI Key: MRSWANMPDBBHPC-UHFFFAOYSA-N
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Description

2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- is an organic compound with the molecular formula C10H16O. It is a monoterpenoid that is often extracted from natural sources such as Asarum oil. This compound is known for its unique structure, which includes a cycloheptadiene ring with hydroxyl and trimethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- can be achieved through several synthetic routes. One common method involves the acid-catalyzed protonation of cycloheptadiene and methylcyclohexane. During this reaction, the diene reacts with a methylating agent to form 1-methyl-2-methylcyclohexene, which then undergoes protonation to yield the desired compound .

Industrial Production Methods

Industrial production of 2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- typically involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- is unique due to its hydroxyl group, which imparts different chemical reactivity and biological interactions compared to its ketone analogs. This makes it valuable in specific synthetic and research applications where hydroxyl functionality is required.

Properties

IUPAC Name

2,6,6-trimethylcyclohepta-2,4-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)7-9(8)11/h4-6,9,11H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSWANMPDBBHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(CC1O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80487219
Record name 2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-92-4
Record name 2,6,6-Trimethyl-2,4-cycloheptadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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